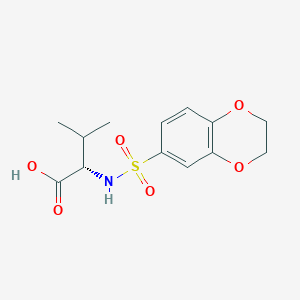
(2S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)-3-methylbutanoic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxine ring and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,4-benzodioxine ring.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group in the presence of a base.
Attachment of the Methylbutanoic Acid Moiety: The final step involves the coupling of the benzodioxine-sulfonamide intermediate with a methylbutanoic acid derivative using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
(2S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)-3-methylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzodioxine ring may contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)-3-ethylbutanoic acid: Similar structure but with an ethyl group instead of a methyl group.
(2S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)-3-phenylbutanoic acid: Contains a phenyl group, leading to different chemical properties.
Uniqueness
(2S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
特性
分子式 |
C13H17NO6S |
|---|---|
分子量 |
315.34 g/mol |
IUPAC名 |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H17NO6S/c1-8(2)12(13(15)16)14-21(17,18)9-3-4-10-11(7-9)20-6-5-19-10/h3-4,7-8,12,14H,5-6H2,1-2H3,(H,15,16)/t12-/m0/s1 |
InChIキー |
MPTAGPDKOCKSRA-LBPRGKRZSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
正規SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


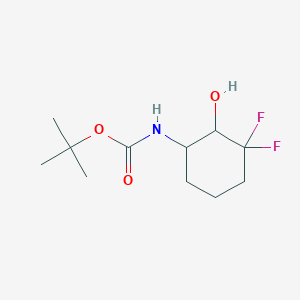
![Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13180845.png)



![5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13180868.png)
![2-amino-N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B13180870.png)
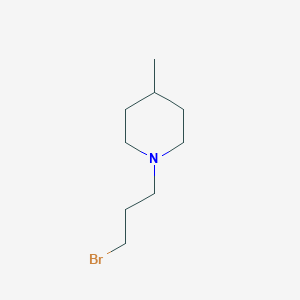

![1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13180879.png)
![8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13180891.png)
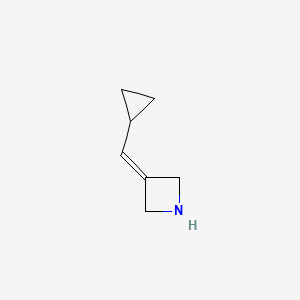
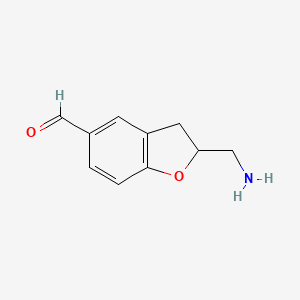
![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B13180929.png)
